Tpl2 Kinase Inhibitor
Tpl2 Kinase Inhibitor
Tpl2 kinase inhibitor is an inhibitor of tumor progression locus 2 (Tpl2; IC50 = 0.05 µM). It is selective for Tpl2 over MEK, p38 MAPK, Src, MK2, and PKC (IC50s = >40, 180, >400, 110, and >400 µM, respectively). Tpl2 kinase inhibitor inhibits LPS-induced TNF-α production in isolated human monocytes and whole blood (IC50s = 0.7 and 8.5 µM, respectively). It enhances differentiation induced by 1,25-dihydroxy vitamin D3 (calcitriol;) in HL-60 and U937 leukemia cells when used at a concentration of 5 µM. Tpl2 kinase inhibitor (5 µM) inhibits the proliferation of KG-1a leukemia cells.
TC-S 7006 is a selective Tpl2 (Cot; MAP3K8) inhibitor.
TC-S 7006 is a selective Tpl2 (Cot; MAP3K8) inhibitor.
Brand Name:
Vulcanchem
CAS No.:
871307-18-5
VCID:
VC0544787
InChI:
InChI=1S/C21H14ClFN6/c22-17-6-15(3-4-18(17)23)29-21-14(8-24)11-26-19-12-28-20(7-16(19)21)27-10-13-2-1-5-25-9-13/h1-7,9,11-12H,10H2,(H,26,29)(H,27,28)
SMILES:
C1=CC(=CN=C1)CNC2=NC=C3C(=C2)C(=C(C=N3)C#N)NC4=CC(=C(C=C4)F)Cl
Molecular Formula:
C21H14ClFN6
Molecular Weight:
404.8 g/mol
Tpl2 Kinase Inhibitor
CAS No.: 871307-18-5
Cat. No.: VC0544787
Molecular Formula: C21H14ClFN6
Molecular Weight: 404.8 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | Tpl2 kinase inhibitor is an inhibitor of tumor progression locus 2 (Tpl2; IC50 = 0.05 µM). It is selective for Tpl2 over MEK, p38 MAPK, Src, MK2, and PKC (IC50s = >40, 180, >400, 110, and >400 µM, respectively). Tpl2 kinase inhibitor inhibits LPS-induced TNF-α production in isolated human monocytes and whole blood (IC50s = 0.7 and 8.5 µM, respectively). It enhances differentiation induced by 1,25-dihydroxy vitamin D3 (calcitriol;) in HL-60 and U937 leukemia cells when used at a concentration of 5 µM. Tpl2 kinase inhibitor (5 µM) inhibits the proliferation of KG-1a leukemia cells. TC-S 7006 is a selective Tpl2 (Cot; MAP3K8) inhibitor. |
|---|---|
| CAS No. | 871307-18-5 |
| Molecular Formula | C21H14ClFN6 |
| Molecular Weight | 404.8 g/mol |
| IUPAC Name | 4-(3-chloro-4-fluoroanilino)-6-(pyridin-3-ylmethylamino)-1,7-naphthyridine-3-carbonitrile |
| Standard InChI | InChI=1S/C21H14ClFN6/c22-17-6-15(3-4-18(17)23)29-21-14(8-24)11-26-19-12-28-20(7-16(19)21)27-10-13-2-1-5-25-9-13/h1-7,9,11-12H,10H2,(H,26,29)(H,27,28) |
| Standard InChI Key | NMEUKWOOQOHUNA-UHFFFAOYSA-N |
| SMILES | C1=CC(=CN=C1)CNC2=NC=C3C(=C2)C(=C(C=N3)C#N)NC4=CC(=C(C=C4)F)Cl |
| Canonical SMILES | C1=CC(=CN=C1)CNC2=NC=C3C(=C2)C(=C(C=N3)C#N)NC4=CC(=C(C=C4)F)Cl |
| Appearance | Solid powder |
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